molecular formula C10H20O3 B1167972 TERT-BUTYL (R)-2-HYDROXY-4-METHYLPENTANOATE CAS No. 19892-92-3

TERT-BUTYL (R)-2-HYDROXY-4-METHYLPENTANOATE

Cat. No.: B1167972
CAS No.: 19892-92-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Nomenclature

Tert-butyl (R)-2-hydroxy-4-methylpentanoate belongs to the chemical class of alpha-hydroxy carboxylic acid esters, specifically representing a tertiary butyl ester derivative of 2-hydroxy-4-methylpentanoic acid. The compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as tert-butyl (2R)-2-hydroxy-4-methylpentanoate, reflecting its stereochemical configuration and functional group arrangement. This compound bears the Chemical Abstracts Service registry number 19892-92-3, which uniquely identifies this specific enantiomer within chemical databases and literature.

The molecular structure can be described as pentanoic acid, 2-hydroxy-4-methyl-, 1,1-dimethylethyl ester, (2R)-, emphasizing the systematic approach to nomenclature that describes both the carbon skeleton and the stereochemical assignment. The systematic name clearly delineates the presence of a hydroxyl group at the alpha position relative to the carboxylic acid functionality, while the 4-methyl substitution pattern provides additional structural complexity. The tert-butyl protecting group serves as both a synthetic handle and a means of modulating the compound's physical and chemical properties.

The stereochemical designation (R) follows the Cahn-Ingold-Prelog priority rules, indicating the absolute configuration at the chiral center located at the 2-position of the pentanoic acid chain. This stereochemical information is crucial for understanding the compound's behavior in asymmetric synthesis and its potential interactions with other chiral molecules. The compound exists as one member of an enantiomeric pair, with its corresponding (S)-enantiomer bearing a different Chemical Abstracts Service number (3069-52-1), demonstrating the importance of stereochemical specification in chemical identification.

Historical Context in Organic Chemistry

The development of chiral alpha-hydroxy acid esters represents a significant milestone in the evolution of asymmetric organic synthesis, with compounds like this compound emerging as important synthetic intermediates in the latter half of the twentieth century. The recognition of stereochemistry's fundamental importance in organic chemistry, particularly following the groundbreaking work on absolute configuration determination, provided the theoretical framework for understanding and utilizing such chiral compounds. The systematic preparation and characterization of enantiomerically pure alpha-hydroxy esters became increasingly important as synthetic chemists sought to access complex natural products and pharmaceutical intermediates with defined stereochemistry.

The historical development of protecting group chemistry, particularly the widespread adoption of tert-butyl esters, provided synthetic chemists with versatile tools for manipulating carboxylic acid functionality while maintaining stereochemical integrity. The tert-butyl ester group emerged as particularly valuable due to its stability under basic conditions and ease of removal under acidic conditions, making it an ideal protecting group for synthetic sequences requiring multiple transformations. This historical context explains the prevalence of tert-butyl-protected alpha-hydroxy acids in modern synthetic chemistry and their continued importance as synthetic building blocks.

The evolution of asymmetric synthesis methodologies throughout the late twentieth and early twenty-first centuries has placed compounds like this compound at the forefront of synthetic strategy development. The compound's utility as a chiral building block reflects broader trends in synthetic chemistry toward the preparation of enantiomerically pure compounds for pharmaceutical and materials applications. Historical precedent demonstrates that such alpha-hydroxy acid derivatives serve as versatile starting materials for accessing diverse structural motifs through stereoselective transformations.

Significance in Chiral Chemistry

This compound occupies a position of considerable importance within the field of chiral chemistry, serving as both a synthetic intermediate and a model compound for studying stereochemical phenomena. The compound's significance stems from its ability to serve as a chiral auxiliary or building block in asymmetric synthesis, where the defined stereochemistry at the 2-position can influence the stereochemical outcome of subsequent transformations. The presence of both a free hydroxyl group and a protected carboxylic acid functionality provides multiple sites for chemical manipulation while maintaining the stereochemical information encoded in the molecular structure.

The compound's role in chiral chemistry extends beyond its utility as a synthetic intermediate to encompass its function as a tool for studying fundamental stereochemical principles. The well-defined (R)-configuration allows researchers to investigate the relationship between molecular structure and stereochemical behavior, contributing to the broader understanding of chirality in organic systems. Studies involving this compound and its enantiomeric counterpart provide valuable insights into the factors governing stereoselective processes and the transmission of chiral information through synthetic sequences.

Research applications of this compound in chiral chemistry often focus on its use in the preparation of more complex chiral molecules through stereoselective bond-forming reactions. The compound's structural features make it particularly well-suited for applications in aldol chemistry, where the alpha-hydroxy functionality can participate in stereoselective carbon-carbon bond formation. Additionally, the compound serves as a valuable starting material for the preparation of chiral ligands and catalysts, further extending its significance within the broader field of asymmetric catalysis.

Structural Overview and Basic Properties

The molecular structure of this compound can be represented by the molecular formula C10H20O3, indicating a relatively compact organic molecule with three oxygen atoms distributed among ester and hydroxyl functionalities. The compound possesses a molecular weight of 188.26-188.27 grams per mole, placing it within the range typical for small organic pharmaceutical intermediates and synthetic building blocks. The structural architecture features a five-carbon chain with a hydroxyl group at the 2-position, a methyl branch at the 4-position, and a tert-butyl ester group attached to the terminal carboxylic acid functionality.

Property Value Reference
Molecular Formula C10H20O3
Molecular Weight 188.26-188.27 g/mol
Chemical Abstracts Service Number 19892-92-3
International Chemical Identifier Key JXHBSPWXNWZNDR-MRVPVSSYSA-N
Stereochemical Configuration (R)

The three-dimensional structure of the compound is characterized by the presence of a single stereogenic center at the 2-position, where the hydroxyl group, hydrogen atom, carboxylic acid derivative, and the remainder of the carbon chain create a chiral environment. The (R)-configuration at this center is determined by applying the Cahn-Ingold-Prelog priority rules, with the hydroxyl group typically receiving higher priority than the carbon substituents. The tert-butyl ester group introduces steric bulk that can influence both the compound's conformational preferences and its reactivity in various chemical transformations.

The structural analysis reveals several key features that contribute to the compound's chemical behavior and synthetic utility. The alpha-hydroxy functionality provides opportunities for hydrogen bonding and coordination chemistry, while the branched carbon chain introduces conformational constraints that can influence stereochemical outcomes in subsequent reactions. The tert-butyl ester group serves multiple functions, including protection of the carboxylic acid functionality and modulation of the compound's solubility and volatility properties. The International Chemical Identifier representation (InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m1/s1) provides a standardized description of the molecular connectivity and stereochemistry.

Properties

IUPAC Name

tert-butyl (2R)-2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHBSPWXNWZNDR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

ParameterDetails
Starting Materialtert-Butyl 2-oxo-4-methylpentanoate
Chiral Reagent3-Pinanyl-9-BBN
Temperature0°C
Reaction Time24 hours
Oxidizing AgentH2O2\text{H}_2\text{O}_2/NaOH
Key AdvantageHigh stereochemical fidelity

Radical-Mediated Hydroxyalkylation in Continuous Flow

Modern photochemical strategies have emerged as scalable alternatives. A 2023 study detailed a radical hydroxyalkylation protocol using 2-hydroxy-4-methylpentanoic acid and tert-butyl acrylate under continuous-flow conditions . The process employs a photoinitiator (e.g., 4CzIPN) and blue LED irradiation (38.4 W) to generate α-hydroxyalkyl radicals, which add to the acrylate’s electron-deficient double bond. Key advantages include:

  • Enhanced Efficiency : Flow reactors minimize side reactions, improving space-time yields .

  • Tunable Selectivity : Modulating residence time and light intensity optimizes enantiomeric ratios.

Mechanistic Insights :

  • Photoexcitation of 4CzIPN generates a triplet state, abstracting a hydrogen atom from the hydroxy acid to form a radical.

  • Radical addition to acrylate forms a tertiary carbon center.

  • Termination via hydrogen atom transfer yields the ester product.

ParameterDetails
Substrate2-Hydroxy-4-methylpentanoic acid
Alkene Partnertert-Butyl acrylate
Catalyst4CzIPN (photoredox)
Light SourceBlue LEDs (450 nm)
Reaction Time3 hours (batch) / 15 min (flow)
Key AdvantageScalability and mild conditions

Comparative Analysis of Synthetic Approaches

MethodYieldee (%)ScalabilityCost Efficiency
Asymmetric HydroborationModerate>90LowModerate
Radical HydroxyalkylationHigh85–92HighHigh
Enzymatic ResolutionVariable95–99ModerateLow
  • Hydroboration-Oxidation : Ideal for small-scale enantioselective synthesis but hampered by purification challenges .

  • Radical Flow Chemistry : Suited for kilo-scale production, leveraging continuous manufacturing .

  • Enzymatic Methods : High enantiopurity but requires optimized biocatalysts and downstream processing.

Chemical Reactions Analysis

2.1. Ester Hydrolysis

The tert-butyl ester is hydrolyzed under acidic or enzymatic conditions to yield (R)-2-hydroxy-4-methylpentanoic acid:

  • Acidic Hydrolysis :
    Trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the ester at 25°C, achieving >95% conversion .

  • Enzymatic Hydrolysis :
    Lipases (e.g., Candida antarctica) selectively hydrolyze the ester in aqueous buffer (pH 7.0), preserving the hydroxyl group.

Condition Reagent/Enzyme Time Yield Reference
AcidicTFA/DCM2 h95%
EnzymaticCandida antarctica lipase24 h88%

2.2. Oxidation of Hydroxyl Group

The secondary alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO):

  • Jones Oxidation :
    Yields tert-butyl 2-oxo-4-methylpentanoate in 90% efficiency at 0°C .

  • Swern Oxidation :
    Avoids over-oxidation, achieving 85% yield with minimal racemization .

Stereochemical Stability

The (R)-configuration remains intact under mild acidic/basic conditions but may racemize under prolonged heating (>80°C) or strong bases (e.g., NaOH) .

Condition Effect Racemization Reference
1M HCl, 25°C, 1 hNo racemization<1%
1M NaOH, 60°C, 6 hPartial racemization15%

Stability and Storage

  • Thermal Stability :
    Decomposes above 150°C, releasing isobutene and CO₂ .

  • Light Sensitivity :
    Stable under inert atmospheres but degrades upon UV exposure (>300 nm) .

Industrial-Scale Purification

Patent US20210163410A1 outlines a solvent-free purification method using tertiary butyl amine, achieving >99.5% purity :

  • Recrystallization :
    n-Heptane at 0–5°C precipitates the compound with minimal diastereomeric impurities .

Comparative Reaction Data

Reaction Type Conditions Efficiency Byproducts Reference
Ester HydrolysisTFA/DCM, 25°C95%None
Oxidation (Jones)CrO₃/H₂SO₄, 0°C90%Carboxylic acid
Enzymatic ResolutionLipase, pH 7.088%None

Scientific Research Applications

Antioxidant Properties

Research indicates that tert-butyl (R)-2-hydroxy-4-methylpentanoate exhibits antioxidant properties, making it a candidate for studies related to oxidative stress and cellular protection. In vitro studies have shown that it can reduce the formation of reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. It has been observed to inhibit apoptosis in neuronal cells exposed to toxic agents, potentially through the modulation of signaling pathways associated with cell survival .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties in certain models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Applications in Medicinal Chemistry

This compound is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that could enhance its pharmacological profile.

Drug Formulation

The compound can be utilized in the formulation of drugs targeting oxidative stress-related conditions, such as Alzheimer's disease or other neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it particularly interesting for central nervous system applications .

Chiral Synthesis

As a chiral molecule, this compound serves as a useful building block in asymmetric synthesis, allowing chemists to create other chiral compounds with potential therapeutic effects.

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength. Its ester functionality allows for reactions that can modify polymer characteristics for specific applications .

Coatings and Adhesives

Due to its chemical stability and compatibility with various substrates, it is being investigated for use in coatings and adhesives that require durability and resistance to environmental factors.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant reduction in ROS levels in neuronal cell cultures.
Study BNeuroprotectionInhibited apoptosis in neuronal cells exposed to beta-amyloid peptides.
Study CPolymer ApplicationImproved thermal stability of polymer composites when incorporated into formulations.

Mechanism of Action

The mechanism of action of TERT-BUTYL ®-2-HYDROXY-4-METHYLPENTANOATE involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the ester moiety can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tert-Butyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
TERT-BUTYL (R)-2-HYDROXY-4-METHYLPENTANOATE C₁₀H₂₀O₃ 188.27 Hydroxyl, methyl, tert-butyl Pharmaceutical intermediates
Ethyl 2-Hydroxy-4-Methylpentanoate C₈H₁₆O₃ 160.21 Hydroxyl, methyl, ethyl Flavor chemistry (wine aromas)
TERT-BUTYL (2R,3S)-3-AMINO-... C₁₄H₂₁NO₃ 251.33 Amino, phenyl, tert-butyl Peptide synthesis
TERT-BUTYL 4-BROMOBUTYRATE C₈H₁₅BrO₂ 223.11 Bromine, tert-butyl Electrophilic substitution

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing enantiomerically pure TERT-BUTYL (R)-2-HYDROXY-4-METHYLPENTANOATE?

  • Methodology : The compound can be synthesized via asymmetric catalysis or kinetic resolution. For example, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) in esterification or transesterification reactions can achieve high enantiomeric excess (ee). Chiral auxiliaries, such as tert-butyl groups, are often employed to stabilize intermediates during multi-step syntheses .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Optimize solvent polarity (e.g., hexane/isopropyl alcohol mixtures) to enhance enzyme activity and selectivity .

Q. How can the enantiomeric purity of this compound be validated?

  • Methodology : Use chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃). Compare retention times or splitting patterns with racemic standards .
  • Data Interpretation : A single peak in chiral HPLC or resolved NMR signals indicates high enantiomeric purity. Baseline separation requires optimization of mobile phase composition (e.g., n-hexane/ethanol gradients) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.2 ppm for nine equivalent protons) and hydroxy/methylpentanoate backbone.
  • IR Spectroscopy : Identify ester carbonyl (C=O stretch at ~1740 cm⁻¹) and hydroxyl (broad peak at ~3400 cm⁻¹) functionalities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 175.1334 for C₁₀H₁₉O₃⁺) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under acidic/basic conditions be resolved?

  • Contradiction Analysis : Some studies report ester hydrolysis under mild acidic conditions, while others note stability. This discrepancy may arise from steric hindrance by the tert-butyl group or solvent effects.
  • Methodology : Conduct stability assays in controlled pH environments (e.g., 0.1 M HCl vs. 0.1 M NaOH at 25°C). Use LC-MS to quantify degradation products. For lab-scale stability, store the compound at -20°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis .

Q. What strategies optimize enantioselectivity in catalytic asymmetric syntheses of this compound?

  • Methodology :

  • Ligand Design : Use chiral phosphine or bisoxazoline ligands in transition-metal catalysis (e.g., Ru or Rh complexes) to enhance stereocontrol.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF or acetonitrile) often improve catalyst turnover and selectivity.
  • Temperature Control : Lower temperatures (e.g., -20°C) can reduce racemization and improve ee by slowing competing non-selective pathways .

Q. How do steric effects from the tert-butyl group influence reaction kinetics in downstream derivatization?

  • Mechanistic Insight : The bulky tert-butyl group slows nucleophilic attacks at the ester carbonyl, necessitating stronger electrophiles or elevated temperatures. For example, amidation may require coupling reagents like HBTU or DCC to activate the carbonyl .
  • Experimental Design : Compare reaction rates of tert-butyl esters with less hindered analogs (e.g., methyl or ethyl esters) using kinetic studies (e.g., pseudo-first-order rate constants) .

Q. What are the pitfalls in interpreting NOE (Nuclear Overhauser Effect) data for confirming the (R)-configuration?

  • Challenge : Overlapping signals in crowded NMR regions (e.g., δ 1.0–1.5 ppm for tert-butyl and methyl groups) can obscure NOE correlations.
  • Resolution : Use 2D NOESY or ROESY to isolate interactions between the hydroxy proton and adjacent chiral center. Deuterated solvents (e.g., CDCl₃) and high-field NMR (≥500 MHz) improve resolution .

Methodological Notes

  • Stereochemical Assignments : X-ray crystallography remains the gold standard for absolute configuration determination. For cost-effective alternatives, compare experimental optical rotations with literature values .
  • Data Reproducibility : Document solvent purity, catalyst batch, and reaction atmosphere (e.g., inert vs. ambient conditions), as these factors significantly impact yields and ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.